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molecular formula C12H9NOS B8450114 1-(Thiophen-2-yl)-3-(4-pyridinyl)-2-propene-1-one

1-(Thiophen-2-yl)-3-(4-pyridinyl)-2-propene-1-one

Cat. No. B8450114
M. Wt: 215.27 g/mol
InChI Key: ISLCBTXLQDSFPT-UHFFFAOYSA-N
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Patent
US05500429

Procedure details

Dissolve anhydrous cobalt(II) acetate (700 mg, 4 mmol) in dimethylformamide (100 mL) . Add 2,2'-dipyridyl (600 mg, 4 mmol) and stir for 30 minutes. Add 2-acetylthiophene (6.3 g, 50 mmol) and 4-pyridinecarboxaldehyde (5 g, 50 mmol) and heat at 80° C. for 18 hours. Evaporate the solvent and purify the resiude by silica gel chromatography (1:1 toluene/ethyl acetate). Recrystallize (ethyl ether/hexane) to yield 120 mg of the title compound; mp 150.5°-152° C.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
cobalt(II) acetate
Quantity
700 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[N:9]1[CH:14]=[CH:13][C:12]([CH:15]=O)=[CH:11][CH:10]=1>CN(C)C=O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[S:5]1[CH:6]=[CH:7][CH:8]=[C:4]1[C:1](=[O:3])[CH:2]=[CH:15][C:12]1[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
cobalt(II) acetate
Quantity
700 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
Add 2,2'-dipyridyl (600 mg, 4 mmol) and stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
purify the resiude by silica gel chromatography (1:1 toluene/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Recrystallize (ethyl ether/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=CC=C1)C(C=CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 1.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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